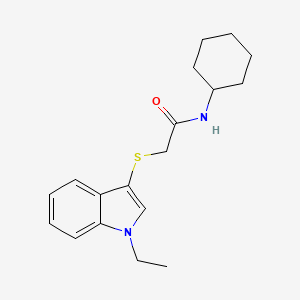
N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H24N2OS and its molecular weight is 316.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Glutaminase Inhibition Studies
- N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide analogs have been synthesized and evaluated for their potential as glutaminase inhibitors. Studies on analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), revealed some analogs that retained potency and presented improved aqueous solubility, which is crucial for drug-like molecular properties. One such analog demonstrated similar potency to BPTES and exhibited potential in inhibiting the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).
Solid Phase Chemistry
- The chemical compound has relevance in solid phase chemistry. A study demonstrated the efficient Pummerer cyclisation of alpha-sulfanyl N-aryl acetamides, attached to resin via the sulfur atom, leading to the creation of oxindoles. This process allows for the heterocyclic products to be cleaved from the resin in a traceless manner using samarium(II) iodide (McAllister et al., 2003).
Crystallography and Molecular Structure
- Research in crystallography involving similar compounds, such as N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, contributes to our understanding of molecular structures. This includes the analysis of bond lengths, electron delocalization, and molecular conformations, which are critical for the development and improvement of pharmaceuticals (Cai et al., 2009).
Antimicrobial Applications
- The compound's derivatives have been synthesized and evaluated for antimicrobial applications. New heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, have been developed. These compounds showed promising antibacterial and antifungal activities in vitro (Darwish et al., 2014).
Fluorescence Sensors Development
- Research into the development of water-soluble sulfonato-Salen-type Schiff bases derived from different diamines, including cyclohexanediamine, and their application as fluorescence sensors for Cu2+ detection in water and living cells, highlights the versatile applications of compounds related to this compound in chemical sensing and imaging (Zhou et al., 2012).
Novel Synthetic Methods
- The compound is also relevant in the development of novel synthetic methods. For example, research on the tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides, which includes the generation of aza-heterocycles, showcases innovative approaches to chemical synthesis that could have broader applications in medicinal chemistry and drug development (Padwa et al., 2002).
Biochemical and Pharmacological Insights
- Studies have explored the biochemical and pharmacological aspects of similar compounds, including their metabolism, enzyme kinetics, and toxicological detectability. Such research is vital for understanding the pharmacodynamics and safety profiles of new drugs (Meyer et al., 2013).
Mécanisme D'action
Target of Action
N-cyclohexyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide, also known as N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide, Oprea1_162247, N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide, IFLab1_002347, or HMS1418K15, is a compound that has been found to target specifically RdRp of both respiratory syncytial virus (RSV) and influenza A virus .
Mode of Action
The interaction of N-cyclohexyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide with its targets results in the inhibition of viral replication at sub-micromolar EC 50 values . This suggests that the compound binds with high affinity to the multiple receptors .
Biochemical Pathways
N-cyclohexyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide affects the biochemical pathways of the targeted viruses, specifically the replication process. By inhibiting RdRp, the compound prevents the replication of the viral genome, thereby halting the propagation of the virus .
Result of Action
The molecular and cellular effects of N-cyclohexyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide’s action result in the inhibition of viral replication. This leads to a decrease in the number of viral particles and potentially helps to control the spread of the virus within the host .
Propriétés
IUPAC Name |
N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-2-20-12-17(15-10-6-7-11-16(15)20)22-13-18(21)19-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBDADQWQNTBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
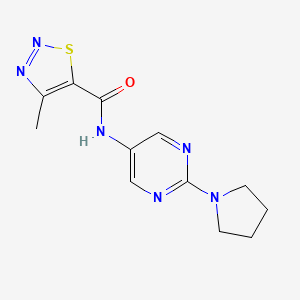
![(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine](/img/structure/B2587519.png)
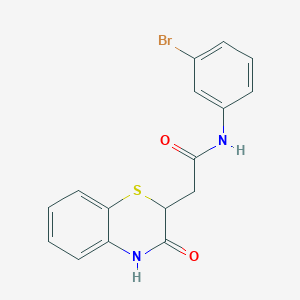
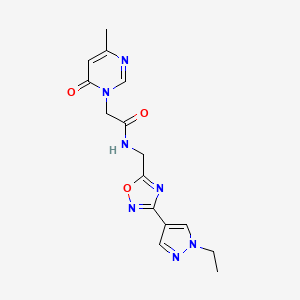
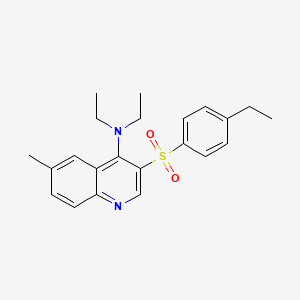
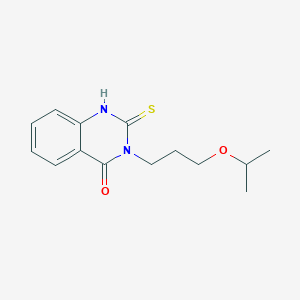

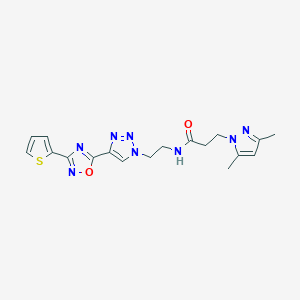
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2587530.png)


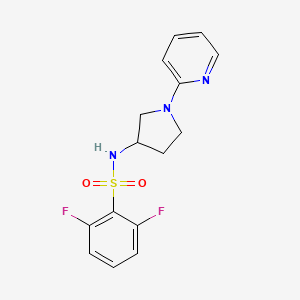
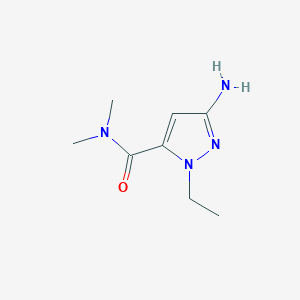
![3-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B2587536.png)
